4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile
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Overview
Description
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C19H19N3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a 3-methoxybenzoyl group and a benzonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile typically involves the reaction of 4-(3-methoxybenzoyl)piperazine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-[4-(3-Hydroxybenzoyl)piperazin-1-yl]benzonitrile.
Reduction: 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzylamine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The methoxy and nitrile groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile
- 4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]benzonitrile
- 4-[4-(4-Methylbenzoyl)piperazin-1-yl]benzonitrile
Uniqueness
4-[4-(3-Methoxybenzoyl)piperazin-1-yl]benzonitrile is unique due to the presence of the 3-methoxybenzoyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-4-2-3-16(13-18)19(23)22-11-9-21(10-12-22)17-7-5-15(14-20)6-8-17/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBVPXSRIVJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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